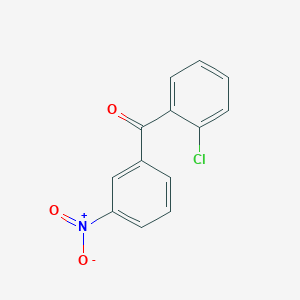

2-Chloro-3'-nitrobenzophenone

Overview

Description

2-Chloro-3'-nitrobenzophenone, also known as CBP, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that has a melting point of 109-112 °C and a boiling point of 315 °C. CBP is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Molecular Structure and Spectroscopic Assessment

2-Chloro-3'-nitrobenzophenone (2C3NB) has been the subject of extensive research regarding its molecular structure and spectroscopic properties. Studies have utilized Density Functional Theory (DFT) for theoretical analysis and various spectroscopic techniques for experimental verification. This compound has shown interesting properties in terms of vibrational frequencies, electronic structures, and molecular interactions, making it a valuable subject in the field of analytical chemistry and molecular physics (Arulaabaranam et al., 2022).

Crystal Growth and Characterization

There has been significant research in the growth of crystals using 2C3NB. Techniques like the vertical Bridgman technique have been employed to grow single crystals. These studies focus on understanding the crystalline structure, perfection, and mechanical properties of the crystals formed. Such research has implications in materials science, particularly in understanding the physical properties of organic crystals (Aravinth et al., 2014).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis and structural characterization of derivatives of 2C3NB. These studies involve elemental analysis, spectral data, and the exploration of chemical reactions involving 2C3NB. The findings contribute to organic chemistry, particularly in the synthesis of novel compounds and understanding their chemical behaviors (Zhang Li, 2000).

Environmental Applications

2C3NB and its derivatives have been studied for their environmental applications, such as in the decontamination of pollutants. Studies have explored how compounds like graphene can remove derivatives of 2C3NB from aqueous solutions, providing insights into environmental remediation and pollution control (Mehrizad & Gharbani, 2014).

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various chemical compounds .

Mode of Action

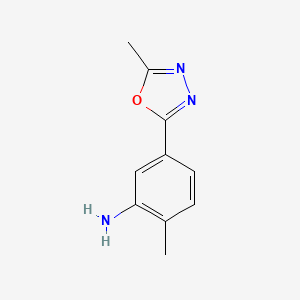

2-Chloro-3’-nitrobenzophenone has been used in the commercial synthesis of nitrazepam, a medication used for the treatment of insomnia and some types of seizures . The process involves the interaction of 2-Chloro-3’-nitrobenzophenone with ethylenediamine, followed by the oxidation of the intermediate benzodiazepine to benzodiazepinone .

Biochemical Pathways

It’s worth noting that the compound plays a crucial role in the synthesis of nitrazepam, which affects the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba), thereby producing a calming effect .

Result of Action

Its role in the synthesis of nitrazepam suggests that it contributes to the therapeutic effects of this medication, which include sedation, muscle relaxation, and reduction in anxiety and seizures .

properties

IUPAC Name |

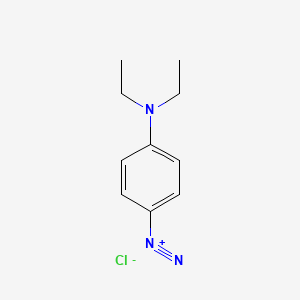

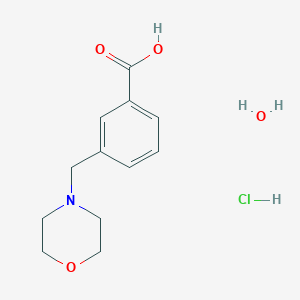

(2-chlorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTRXOQFGKHZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596067 | |

| Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-19-8 | |

| Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)